N-(3-cyanothiophen-2-yl)-2-phenylacetamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2-phenylacetamide is a heterocyclic amide derivative that has garnered attention in various fields of research and industry This compound is characterized by the presence of a thiophene ring substituted with a cyano group and an acetamide moiety attached to a phenyl group
Mechanism of Action
The compound “N-(3-cyanothiophen-2-yl)-2-phenylacetamide” contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
It has been investigated computationally using the density functional theory (DFT) method . The interactions between N-(3-cyanothiophen-2-yl)-2-phenylacetamide and DNA bases such as guanine, thymine, adenine, and cytosine have been examined .
Cellular Effects
Preliminary studies suggest that it may have significant antioxidant and antimicrobial properties .
Molecular Mechanism
Computational studies suggest that it may interact with DNA bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-cyanothiophen-2-yl)-2-phenylacetamide can be synthesized through the N-acylation reaction of 2-aminothiophene-3-carbonitrile with activated 2-phenylacetic acid. The reaction typically involves the use of a suitable activating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
N-(3-cyanothiophen-2-yl)-2-phenylacetamide can be compared with other similar compounds, such as:
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure but with a thiophene ring instead of a phenyl group, showing different chemical and biological properties.
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide: Contains an isoxazole ring, leading to distinct reactivity and applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-9-11-6-7-17-13(11)15-12(16)8-10-4-2-1-3-5-10/h1-7H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQVLKBUTQGVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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